Lipophilicity (XLogP3-AA): Isopropyl vs. Methyl and Ethyl Congeners
The computed lipophilicity of 1-(propan-2-yl)pyrrolidin-3-amine (XLogP3‑AA = 0.3) is significantly higher than that of its N‑methyl (XLogP3‑AA = ‑0.5) and N‑ethyl (XLogP3‑AA = ‑0.1) counterparts [1][2]. The ΔlogP of +0.8 relative to the N‑methyl analog and +0.4 relative to the N‑ethyl analog places the isopropyl derivative in a more favorable lipophilicity range for passive membrane permeation while remaining below the threshold associated with poor solubility and high metabolic clearance.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.3 |
| Comparator Or Baseline | 1-Methylpyrrolidin-3-amine: XLogP3‑AA = ‑0.5; 1-Ethylpyrrolidin-3-amine: XLogP3‑AA = ‑0.1 |
| Quantified Difference | Δ = +0.8 vs. methyl; Δ = +0.4 vs. ethyl |
| Conditions | Computed by PubChem using XLogP3 version 3.0 algorithm; no experimental logP data available. |
Why This Matters
The higher logP of the isopropyl analog straddles the optimal range for oral absorption and blood‑brain barrier penetration, making it a superior starting point for CNS‑targeted lead generation compared to the more polar methyl or ethyl variants.
- [1] PubChem CID 16244563, "1-(Propan-2-yl)pyrrolidin-3-amine," computed XLogP3‑AA. View Source
- [2] PubChem CID 18940396 (1-Methylpyrrolidin-3-amine) and CID 12861942 (1-Ethylpyrrolidin-3-amine), computed XLogP3‑AA. View Source
